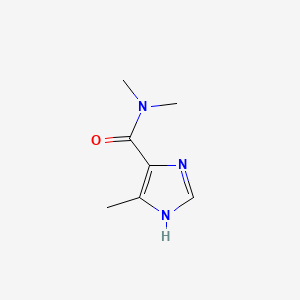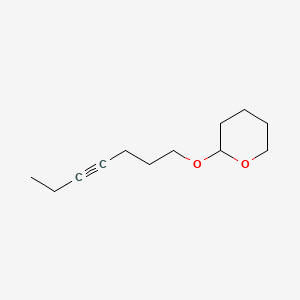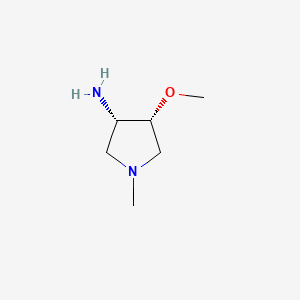
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative Chiral pyrrolidines are significant in medicinal chemistry due to their presence in various biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine can be achieved through a chemoenzymatic approach. One method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine. This is followed by ring-closing metathesis (RCM) via SN2 displacement reactions. The enantioselective synthesis is carried out using a lipase-mediated resolution protocol, where Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, given the availability of necessary reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This is a stereoisomer of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine and has similar chemical properties but different biological activities.
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar structural features but different functional groups and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity and specific functional groups make it valuable in the synthesis of chiral drugs and other biologically active compounds.
Propriétés
IUPAC Name |
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPHQGOFOZCOHP-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@@H](C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
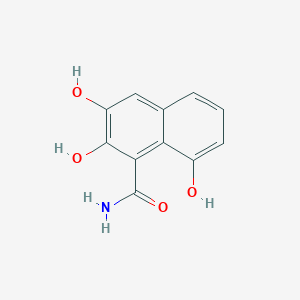
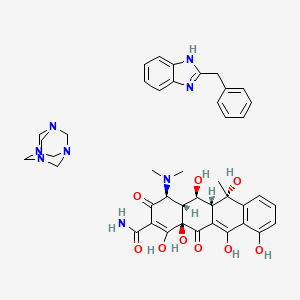
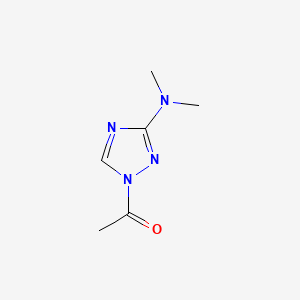
![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)
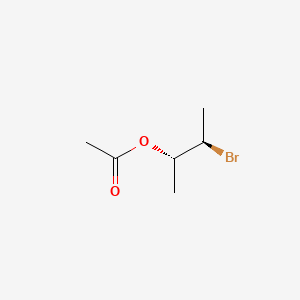

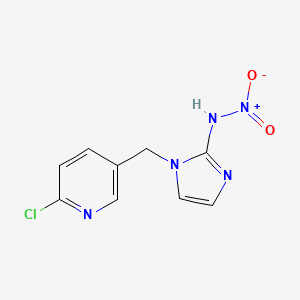
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)
